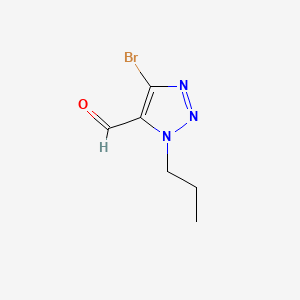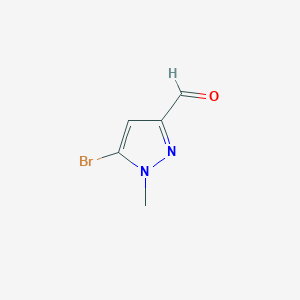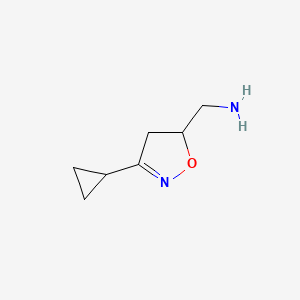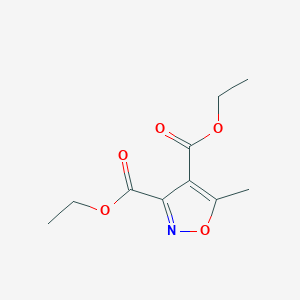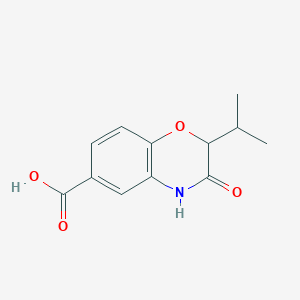
4-Chloro-2-fluoro-3-methylbenzyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene is an organic compound with the molecular formula C8H7Cl2F It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene typically involves the chlorination and fluorination of methylbenzene derivatives. One common method is the electrophilic aromatic substitution reaction, where a methylbenzene derivative is treated with chlorine and fluorine sources under controlled conditions. The reaction may require catalysts such as iron(III) chloride or aluminum chloride to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of 1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene may involve large-scale chlorination and fluorination processes. These processes are carried out in reactors designed to handle the specific reaction conditions, including temperature, pressure, and the presence of catalysts. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove halogen atoms, resulting in the formation of simpler hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions to replace halogen atoms with hydroxyl groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methyl group.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used to reduce the compound.
Major Products Formed
Substitution: Products include hydroxylated derivatives or other substituted benzene compounds.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include simpler hydrocarbons with fewer halogen atoms.
Scientific Research Applications
1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: The compound may be explored for its potential pharmacological properties, including its effects on biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene involves its interaction with molecular targets through its halogen and methyl groups. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially altering their activity. The presence of fluorine can enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies.
Comparison with Similar Compounds
Similar Compounds
1-chloro-4-(chloromethyl)benzene: Similar structure but lacks the fluorine atom.
1-chloro-4-methylbenzene: Lacks both the chloromethyl and fluorine groups.
1-fluoro-4-(chloromethyl)benzene: Similar structure but lacks the methyl group.
Uniqueness
1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties
Properties
Molecular Formula |
C8H7Cl2F |
|---|---|
Molecular Weight |
193.04 g/mol |
IUPAC Name |
1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene |
InChI |
InChI=1S/C8H7Cl2F/c1-5-7(10)3-2-6(4-9)8(5)11/h2-3H,4H2,1H3 |
InChI Key |
MHMVXFCXSWVKEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


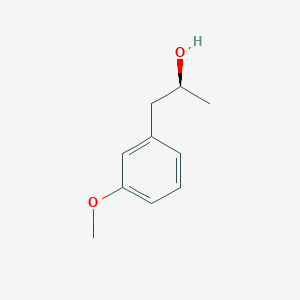
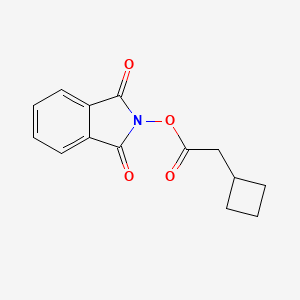
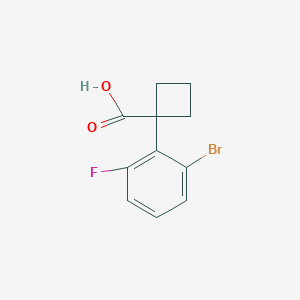
![Phosphonic acid, [(R)-aminophenylmethyl]-, diethyl ester](/img/structure/B13565379.png)


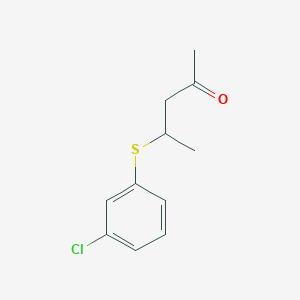
![{6-Azaspiro[2.5]octan-1-yl}methanamine](/img/structure/B13565401.png)
